molecular formula C6H3BrN2O B8181078 5-Bromo-4-hydroxypicolinonitrile

5-Bromo-4-hydroxypicolinonitrile

Cat. No.: B8181078
M. Wt: 199.00 g/mol
InChI Key: QXCKFHGGWOUCAE-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxypicolinonitrile is a chemical compound with the molecular formula C₆H₃BrN₂O and a molecular weight of 199.00 g/mol It is a derivative of picolinonitrile, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring

Preparation Methods

The synthesis of 5-Bromo-4-hydroxypicolinonitrile can be achieved through several synthetic routes. One common method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot approach provides a unique and efficient pathway to obtain 3-hydroxy-4-substituted picolinonitriles, including this compound.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

5-Bromo-4-hydroxypicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include gold(I) catalysts for cyclization, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-4-hydroxypicolinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxypicolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Bromo-4-hydroxypicolinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-4-oxo-1H-pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-3-9-4(2-8)1-6(5)10/h1,3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCKFHGGWOUCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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